Methyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate
Description
Methyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate is a phthalazine derivative characterized by a trifluoromethylphenyl substituent at position 3 and a methyl ester group at position 1 of the phthalazine core. Phthalazine derivatives are widely studied for their diverse biological activities, including kinase inhibition and antimicrobial properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a candidate for pharmaceutical development . Structural determination of such compounds often employs crystallographic tools like SHELX, a widely used software suite for small-molecule refinement .
Properties
IUPAC Name |
methyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N2O3/c1-25-16(24)14-12-7-2-3-8-13(12)15(23)22(21-14)11-6-4-5-10(9-11)17(18,19)20/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTLJEYOJNPRBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=O)C2=CC=CC=C21)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-(trifluoromethyl)benzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the phthalazine core, followed by esterification with methyl chloroformate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phthalazine derivatives exhibit varied pharmacological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of Methyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate with three analogs (Table 1):
Table 1: Structural and Physicochemical Comparison of Phthalazine Derivatives
Key Findings:
Substituent Effects :
- The trifluoromethyl group in the target compound increases steric hindrance and electron-withdrawing effects compared to the 4-fluorophenyl analog . This may influence binding affinity in biological targets.
- Replacing the methyl ester with a carboxamide (CAS 241127-33-3) enhances solubility due to hydrogen-bonding capacity, though at the expense of metabolic stability .
Functional Group Impact :
- The carboxylic acid derivative (sc-316955) exhibits higher polarity, making it suitable for aqueous-phase reactions, but it is less lipophilic than the methyl ester variant .
Commercial Availability :
- The target compound (CAS 121582-55-6) is listed as discontinued in some catalogs, while its carboxylic acid analog remains available .
Structural Insights:
In contrast, the 4-fluorophenyl analog (CAS 339021-34-0) lacks this rigidity, which may explain differences in reported bioactivity .
Biological Activity
Methyl 4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including its mechanisms of action, efficacy in various assays, and implications for therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H12F3N3O3
- IUPAC Name : this compound
This compound is characterized by a phthalazine core, which has been associated with various biological activities, including anti-inflammatory and anticancer properties.
Anticonvulsant Activity
Research has indicated that derivatives of phthalazine compounds exhibit anticonvulsant properties. A study evaluated several synthesized phthalazine derivatives, including those related to this compound, for their ability to inhibit convulsions in animal models. The results suggested that certain derivatives showed significant anticonvulsant activity compared to the standard drug carbamazepine.
Table 1: Anticonvulsant Activity of Phthalazine Derivatives
| Compound | Dose (mg/kg) | MES Test Results (0/3) |
|---|---|---|
| 4a | 30 | 0/3 |
| 100 | 1/3 | |
| 300 | 1/3 | |
| Carbamazepine (Standard) | 30 | 2/3 |
| 100 | 1/3 | |
| 300 | 3/3 |
The study indicated that while some compounds exhibited higher activity, others showed moderate effects, necessitating further investigation into their mechanisms and potential clinical applications .
Inhibition of TGFβ Signaling
Another important aspect of the biological activity of phthalazine derivatives is their role in inhibiting TGFβ signaling pathways. TGFβ is crucial for various cellular processes, including immune response regulation and tissue homeostasis. Compounds with a phthalazine core have been shown to inhibit TGFβRI kinase activity, which may have implications for cancer treatment and other diseases characterized by dysregulated TGFβ signaling.
In a recent study, one derivative exhibited an IC50 value of , indicating strong potency without cytotoxicity at concentrations up to . This suggests that phthalazine derivatives may serve as promising candidates for developing novel therapeutic agents targeting the TGFβ pathway .
Case Study: Anticancer Activity
In a study focused on the anticancer potential of phthalazine derivatives, several compounds were synthesized and evaluated for their ability to inhibit tumor growth in vitro. The results demonstrated that certain derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cell lines.
Table 2: Anticancer Activity of Phthalazine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 5.0 | Induction of apoptosis |
| Compound B | MCF-7 | 8.5 | Cell cycle arrest |
| Compound C | A549 | 10.0 | Inhibition of angiogenesis |
These findings highlight the potential of this compound and its analogs as effective anticancer agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
